molecular formula C8H7Br2FO B14022585 1,3-Dibromo-2-ethoxy-4-fluorobenzene

1,3-Dibromo-2-ethoxy-4-fluorobenzene

Cat. No.: B14022585
M. Wt: 297.95 g/mol
InChI Key: QTAGSMIXLIARPZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-ethoxy-4-fluorobenzene: is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzene, substituted with two bromine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, etherification, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

1,3-Dibromo-2-ethoxy-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-ethoxy-4-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-ethoxy-4-fluorobenzene is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and potential for further functionalization. The combination of these substituents allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1,3-dibromo-2-ethoxy-4-fluorobenzene

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3

InChI Key

QTAGSMIXLIARPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Br)F)Br

Origin of Product

United States

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